molecular formula C16H18N2O2S B7556823 N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide

N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B7556823
M. Wt: 302.4 g/mol
InChI Key: ADMSYABMZMPTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide, also known as SU6656, is a chemical compound that has been widely studied for its potential applications in scientific research. SU6656 is a selective inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. In

Mechanism of Action

N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide works by binding to the ATP-binding site of Src family kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. Additionally, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been shown to have neuroprotective effects in models of Alzheimer's disease and stroke. However, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide can also have off-target effects on other kinases, which may limit its specificity and effectiveness.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other cellular processes. Additionally, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied and has a well-established mechanism of action. However, one limitation of using N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide is its potential off-target effects on other kinases, which may affect the interpretation of the results.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, osteoporosis, and Alzheimer's disease. Additionally, further studies are needed to elucidate the off-target effects of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide on other kinases and to develop more specific inhibitors of Src family kinases. Finally, the development of new synthesis methods for N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide may improve its yield and purity, which could facilitate its use in scientific research.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The resulting product is then purified and treated with a mixture of hydrazine hydrate and ethanol to yield N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide. The overall yield of the synthesis method is approximately 20-30%.

Scientific Research Applications

N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied in various scientific research fields due to its potential as a selective inhibitor of Src family kinases. Src family kinases are involved in various cellular processes such as cell growth, differentiation, and survival, and their dysregulation has been linked to the development and progression of various diseases such as cancer, osteoporosis, and Alzheimer's disease.

properties

IUPAC Name

N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-3-4-12(2)16(9-11)21(19,20)18-14-5-6-15-13(10-14)7-8-17-15/h3-6,9-10,17-18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMSYABMZMPTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide

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